molecular formula C20H19N5O4S B3011114 4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide CAS No. 2034463-75-5

4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide

Cat. No. B3011114
CAS RN: 2034463-75-5
M. Wt: 425.46
InChI Key: PBALOXRWOWVWHQ-UHFFFAOYSA-N
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Description

4-(2,5-dioxopyrrolidin-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H19N5O4S and its molecular weight is 425.46. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of benzenesulfonamides, including those with pyrazole and pyridine moieties, exhibit promising anticancer activity. For example, a study by Ghorab, El-Gazzar, and Alsaid (2014) found that such compounds demonstrated significant activity against human tumor breast cell lines, with some compounds being almost as active as Doxorubicin, a reference drug (Ghorab, El-Gazzar, & Alsaid, 2014). Additionally, compounds containing the benzenesulfonamide moiety have been evaluated for their cytotoxic effects, with several showing potent activity against various cancer cell lines (Hassan et al., 2017).

Antimicrobial Potential

Compounds with a pyrazolo[3,4-b]pyridine scaffold and a benzenesulfonamide moiety have been synthesized and tested for their antibacterial and antifungal activities. Chandak et al. (2013) reported that these compounds were evaluated against pathogenic bacterial strains like Staphylococcus aureus and Escherichia coli, showing notable antimicrobial potential (Chandak et al., 2013).

Carbonic Anhydrase Inhibition

Studies have explored the inhibition of carbonic anhydrase, a crucial enzyme for various biological functions, by benzenesulfonamide derivatives. These compounds have been found to inhibit carbonic anhydrase isoenzymes, potentially offering therapeutic benefits in diseases where these enzymes are implicated. For instance, Ghorab et al. (2014) identified several derivatives that showed high potency as inhibitors, especially against tumor-associated isoforms (Ghorab et al., 2014).

Anti-Inflammatory and Analgesic Effects

Some sulfonamide derivatives, including celecoxib analogs, have been synthesized and tested for their anti-inflammatory and analgesic activities. Küçükgüzel et al. (2013) reported that these compounds exhibited significant anti-inflammatory and analgesic effects without causing tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib (Küçükgüzel et al., 2013).

Antiviral Activity

Derivatives of benzenesulfonamides have also shown potential as antiviral agents. For instance, compounds based on the pyrazolopyridine-sulfonamide scaffold have demonstrated in vitro activity against Plasmodium falciparum, suggesting their potential in antimalarial therapy (Silva et al., 2016). Additionally, Fioravanti et al. (2017) identified compounds with specific activity against Yellow Fever Virus (YFV), showing promise in the development of anti-YFV agents (Fioravanti et al., 2017).

Corrosion Inhibition

Benzenesulfonamide derivatives have also been investigated as corrosion inhibitors. Mostfa et al. (2020) conducted a study on a novel azopyrazole-benzenesulfonamide derivative, finding it to be an efficient inhibitor for mild steel corrosion in acidic environments (Mostfa et al., 2020).

properties

IUPAC Name

4-(2,5-dioxopyrrolidin-1-yl)-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c1-24-18(8-9-22-24)15-10-14(11-21-13-15)12-23-30(28,29)17-4-2-16(3-5-17)25-19(26)6-7-20(25)27/h2-5,8-11,13,23H,6-7,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBALOXRWOWVWHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)N4C(=O)CCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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